molecular formula C10H12ClFO B13697656 2-(tert-Butoxy)-1-chloro-3-fluorobenzene

2-(tert-Butoxy)-1-chloro-3-fluorobenzene

Cat. No.: B13697656
M. Wt: 202.65 g/mol
InChI Key: NKSRZFILBPLTED-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-1-chloro-3-fluorobenzene is an organic compound that features a benzene ring substituted with a tert-butoxy group, a chlorine atom, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-1-chloro-3-fluorobenzene typically involves the introduction of the tert-butoxy group, chlorine, and fluorine onto a benzene ring. One common method involves the reaction of 2-chloro-3-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxy group into the benzene ring, providing a more sustainable and efficient production method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Elimination Reactions: The tert-butoxy group can be eliminated under certain conditions to form alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(tert-Butoxy)-1-chloro-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(tert-Butoxy)-1-chloro-3-fluorobenzene exerts its effects involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. The chlorine and fluorine atoms can also participate in various chemical interactions, affecting the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxy)-6-chloropyridine
  • 2-(tert-Butoxy)pyridine
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

2-(tert-Butoxy)-1-chloro-3-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both chlorine and fluorine atoms, along with the tert-butoxy group, imparts distinct chemical properties that differentiate it from other similar compounds. These unique properties make it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

1-chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3

InChI Key

NKSRZFILBPLTED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1Cl)F

Origin of Product

United States

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